molecular formula C16H14F3N3O3 B2493191 4-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine CAS No. 2380175-36-8

4-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

Cat. No.: B2493191
CAS No.: 2380175-36-8
M. Wt: 353.301
InChI Key: LFRZPINFBHFNBA-UHFFFAOYSA-N
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Description

4-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl group, an oxazole ring, an azetidine ring, and a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materialsThe trifluoromethyl group is often introduced using a trifluoromethylation reagent under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This often includes the use of continuous flow reactors and green chemistry principles to ensure a more sustainable and efficient process .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Scientific Research Applications

4-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine has

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3/c17-16(18,19)14-5-10(3-4-20-14)24-11-7-22(8-11)15(23)12-6-13(25-21-12)9-1-2-9/h3-6,9,11H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRZPINFBHFNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CC(C3)OC4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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